molecular formula C23H17N3O4S B266591 1-[3-(Allyloxy)phenyl]-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(Allyloxy)phenyl]-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B266591
M. Wt: 431.5 g/mol
InChI Key: COEARLQCMUWEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Allyloxy)phenyl]-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[3-(Allyloxy)phenyl]-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, studies have suggested that the compound exerts its biological activities by interacting with various molecular targets. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-[3-(Allyloxy)phenyl]-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to DNA damage and cell death. The compound has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, the compound has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(Allyloxy)phenyl]-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its diverse biological activities. The compound has been shown to have anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can induce cytotoxicity in normal cells at high concentrations.

Future Directions

There are several future directions for research on 1-[3-(Allyloxy)phenyl]-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to study the compound's potential use as a fluorescent probe for detecting metal ions in biological samples. Another direction is to further investigate the compound's mechanism of action and molecular targets. Additionally, more studies are needed to determine the compound's potential applications in other scientific research fields, such as neurobiology and immunology. Finally, future research should focus on optimizing the synthesis method to yield higher purity and yield of the compound.

Synthesis Methods

The synthesis of 1-[3-(Allyloxy)phenyl]-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 3-(allyloxy)benzaldehyde with 2-amino-1,3,4-thiadiazole in the presence of acetic acid. The resulting intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-[3-(Allyloxy)phenyl]-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

Product Name

1-[3-(Allyloxy)phenyl]-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C23H17N3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

7-methyl-1-(3-prop-2-enoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17N3O4S/c1-3-9-29-15-6-4-5-14(11-15)19-18-20(27)16-10-13(2)7-8-17(16)30-21(18)22(28)26(19)23-25-24-12-31-23/h3-8,10-12,19H,1,9H2,2H3

InChI Key

COEARLQCMUWEPZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC(=CC=C5)OCC=C

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC(=CC=C5)OCC=C

Origin of Product

United States

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